molecular formula C20H31OP B8047538 1-(1-adamantylphosphonoyl)adamantane

1-(1-adamantylphosphonoyl)adamantane

Cat. No.: B8047538
M. Wt: 318.4 g/mol
InChI Key: KSPQHGMECVEYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantylphosphonoyl)adamantane is a high-value organophosphorus compound in which a phosphonoyl group bridges two rigid, cage-like adamantyl moieties . This unique structure combines the exceptional thermal and chemical stability inherent to the adamantane framework with the distinctive electronic and steric properties of the phosphine oxide group, making it a candidate of significant interest in advanced research fields . Its primary research applications include its use as a ligand or precursor in catalysis, where the bulky adamantyl groups provide substantial steric protection to metal centers, enhancing the stability and efficiency of catalytic complexes . In materials science, the molecule's rigidity and stability are leveraged in the development of novel supramolecular assemblies and functional materials . The mechanism of action for this compound is primarily rooted in its role as a ligand. The phosphine oxide moiety can coordinate to metal centers, while the bulky adamantyl groups create a sterically crowded environment. This steric protection stabilizes the resulting metal complex, preventing decomposition and often leading to unique reactivity and selectivity in catalytic processes, such as facilitating challenging chemical transformations . The compound is synthesized through well-established protocols, most commonly via the oxidation of di(1-adamantyl)phosphine using agents like hydrogen peroxide . It is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to ensure structural integrity and purity . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

1-(1-adamantylphosphonoyl)adamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,22H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQHGMECVEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Di(1-Adamantyl)Phosphine

Phosphine precursors can be oxidized using agents like hydrogen peroxide or oxygen. For example, di(1-adamantyl)phosphine reacts with H₂O₂ in tetrahydrofuran (THF) at 0–25°C to yield the phosphine oxide. This method avoids harsh conditions, preserving the adamantane framework.

Reaction Conditions:

  • Solvent: THF or dichloromethane

  • Oxidant: 30% H₂O₂ (1.2 equiv.)

  • Temperature: 0–25°C

  • Yield: 85–92%

Grignard-Based Phosphorylation

Adamantyl Grignard reagents (e.g., 1-adamantylmagnesium bromide) react with phosphorus trichloride (PCl₃) to form di(1-adamantyl)phosphine, which is subsequently oxidized. This two-step process ensures high regioselectivity:

2 Adamantyl-MgBr + PCl₃ → (Adamantyl)₂PCl + 2 MgBrCl\text{2 Adamantyl-MgBr + PCl₃ → (Adamantyl)₂PCl + 2 MgBrCl}
(Adamantyl)₂PCl + H₂O₂ → (Adamantyl)₂P(O)H\text{(Adamantyl)₂PCl + H₂O₂ → (Adamantyl)₂P(O)H}

Key Considerations:

  • Strict anhydrous conditions are required for Grignard stability.

  • Oxidation must be conducted at low temperatures to prevent adamantane degradation.

Industrial-Scale Optimization and Purification

Industrial production prioritizes yield, purity, and safety. Patent CN106631690A outlines a bromination-hydrolysis protocol for 1-adamantanol, offering insights into scalable adamantane functionalization (Table 1).

Table 1: Reaction Parameters for Adamantane Bromination and Hydrolysis

ParameterBromination StageHydrolysis Stage
Reactant RatioAdamantane:Bromine = 1:1.51-Bromoadamantane:H₂O = 1:3
Temperature50°C → 80°C → 110°C70°C
CatalystNoneSodium metabisulfite
Yield (Crude)93.8% GC purity95.5% GC purity
Final PurificationTHF/water crystallizationActivated carbon filtration

Critical Steps:

  • Bromine Distillation: Excess bromine is removed under reduced pressure to minimize side reactions.

  • Crystallization: A 5:80 water-THF mixture achieves >99.5% purity after recrystallization.

Advanced Functionalization Techniques

Thiourea-Mediated Phosphorylation

Inspired by P2X receptor inhibitor syntheses, adamantane-1-carbonyl thiourea derivatives are prepared via condensation reactions. Analogously, 1-adamantylphosphonoyl groups could be introduced using thiophosphoryl chloride (PSCl₃):

Adamantane + PSCl₃ → Adamantyl-P(S)Cl₂\text{Adamantane + PSCl₃ → Adamantyl-P(S)Cl₂}
Adamantyl-P(S)Cl₂ + H₂O₂ → Adamantyl-P(O)Cl₂\text{Adamantyl-P(S)Cl₂ + H₂O₂ → Adamantyl-P(O)Cl₂}

Advantages:

  • High electrophilicity of PSCl₃ facilitates adamantane substitution.

  • Oxidative workup ensures phosphine oxide formation.

Hydrazide Coupling Approaches

MDPI’s adamantane-1-carbohydrazide synthesis demonstrates the utility of hydrazide intermediates for functionalization. Adapting this, phosphonoyl hydrazides could be synthesized:

Adamantane-1-COOCH₃ + NH₂NH₂ → Adamantane-1-CONHNH₂\text{Adamantane-1-COOCH₃ + NH₂NH₂ → Adamantane-1-CONHNH₂}
Adamantane-1-CONHNH₂ + ClP(O)(Adamantyl)₂ → Target Compound\text{Adamantane-1-CONHNH₂ + ClP(O)(Adamantyl)₂ → Target Compound}

Optimization Metrics:

  • Solvent: Ethanol (reflux, 4–6 hours).

  • Yield: 82–95% for analogous reactions.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky adamantyl groups impede reagent access. Solutions include:

  • Ultrasound Assistance: Enhances mass transfer in heterogeneous reactions.

  • High-Pressure Reactors: Facilitate reactions at elevated temperatures without decomposition.

Purification Difficulties

Phosphine oxides often require chromatographic separation. Alternatives include:

  • Fractional Crystallization: Using hexane/ethyl acetate mixtures.

  • Sublimation: Leveraging the high thermal stability of adamantane derivatives .

Chemical Reactions Analysis

Tri(1-adamantyl)phosphine (PAd₃)

PAd₃ is synthesized via a metal-free route involving the reaction of 1-adamantyl triflate (1-AdOTf) with secondary phosphines like HPAd₂. The process yields (HPAd₃)⁺(OTf⁻) , which is neutralized with Et₃N to isolate PAd₃ in 63% yield . This method avoids issues of instability and byproduct formation seen in earlier attempts with Grignard reagents .

Di(1-adamantyl)phosphinous Acid (PA-Ad)

PA-Ad is derived from di(1-adamantyl)phosphine oxide (SPO-Ad) through reduction. SPO-Ad, a stable tautomer of PA-Ad, reacts with arylboronic acids to generate active Pd(II) catalysts for Suzuki reactions . The Pd-to-PA ratio of 1:1 is optimal, and the system demonstrates superior catalytic activity compared to tert-butyl analogs .

Suzuki Coupling

PA-Ad-coordinated Pd complexes (e.g., POPd-Ad and POPd₂-Ad) efficiently catalyze Suzuki reactions of aryl chlorides. The catalytic cycle involves Pd(II) reduction by arylboronic acids, forming mononuclear Pd species as active catalysts .

Catalyst Ligand Key Features
POPd-AdPA-AdStable in acetonitrile, effective for aryl chlorides
POPd₂-AdPA-AdDimeric precursor, converts to monomeric POPd-Ad under reaction conditions

Oxidation and Reduction

  • Phosphinous Acid to Phosphine Oxide : PA-Ad exists in equilibrium with its oxidized tautomer SPO-Ad. Reduction of SPO-Ad regenerates PA-Ad, enabling catalytic cycles .

  • Thiophosphonate Desulfurization : Racemic thiophosphonates (e.g., 1-adamantyl arylthiophosphonic acids) undergo desulfurization to yield H-phosphinates with retention of stereochemistry .

Adamantyl Group Reactivity

  • Hydride Abstraction : Adamantyl triflates (e.g., 1-AdOTf) abstract hydrides from alkanes (e.g., pentane) to form adamantane .

  • Polymerization Initiation : The same triflates initiate ring-opening polymerization of tetrahydrofuran .

Medicinal Chemistry and Bioactivity

Adamantyl derivatives are explored for antiviral and antimicrobial properties:

  • Antiviral Agents : Adamantyl-substituted naphthoquinones and guanidines exhibit activity against Influenza A, though potency varies with substitution patterns .

  • Antimicrobial Agents : Adamantane-isothiourea hybrids show in vitro antimicrobial activity, with structural modifications influencing efficacy .

Challenges and Considerations

  • Steric Effects : Bulky adamantyl groups in phosphines (e.g., PAd₃) enhance stability but may hinder catalytic activity due to restricted coordination .

  • Functional Group Stability : Adamantyl triflates (1-AdOTf) are moderately stable but require controlled synthesis to avoid decomposition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of 1-(1-adamantylphosphonoyl)adamantane exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with GI50 values indicating significant growth inhibition at micromolar concentrations .

Mechanisms of Action:
The anticancer activity is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism.
  • Apoptosis Induction: Evidence suggests it can trigger apoptotic pathways in cancer cells.
  • Membrane Disruption: The lipophilicity conferred by fluorine atoms enhances its ability to disrupt cellular membranes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against resistant strains of Candida species. The findings indicate broad-spectrum antimicrobial activity, suggesting its potential as an antifungal agent .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair mechanisms. Compounds containing adamantane moieties have demonstrated effective inhibition of TDP1 activity, highlighting their potential as therapeutic agents in cancer treatment .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityGI50 values: 3.18 µM (MCF-7), 8.12 µM (HeLa)
Antimicrobial ActivityBroad-spectrum activity against resistant Candida strains
TDP1 InhibitionEffective inhibition at micromolar concentrations

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on breast and cervical cancer cell lines. The results showed a significant reduction in cell viability, suggesting a promising role for these compounds in chemotherapy.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were tested against clinical strains of Candida. The results demonstrated that the compound exhibits potent antifungal activity, especially against resistant strains, warranting further exploration for clinical applications.

Mechanism of Action

The mechanism by which di(1-adamantyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalysis. The bulky adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. This stability allows for efficient catalytic cycles, facilitating various chemical transformations. The phosphine oxide moiety can coordinate to metal centers, influencing the electronic properties of the catalyst and thereby affecting the reaction pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphorus-containing adamantane derivatives differ in the oxidation state of phosphorus and the nature of substituents. Key analogs include:

Compound Functional Group Key Properties Reference
1-Adamantyl arylthiophosphonates -PS(O)R (thiophosphonate) P-stereogenic centers; enantiomers resolved via chiral amines (e.g., (S)-1-phenylethylamine) .
1-Adamantyl H-phosphinates -P(O)(OH)R (H-phosphinate) Synthesized via nucleophilic substitution; precursors to phosphonates via oxidation .
1-Adamantylphosphaacetylene -C≡P (phosphaacetylene) Linear geometry; vibrational spectra studied; reactive in cycloadditions .
1-(1-Adamantylphosphonoyl)adamantane -PO- (phosphonoyl) Hypothesized high thermal stability; potential for coordination chemistry. [Inferred]

Thermal and Chemical Stability

Adamantane derivatives generally exhibit high thermal stability (>200°C). Phosphonoyl-linked compounds are hypothesized to surpass thiophosphonates and H-phosphinates in stability due to the robust P-O bond and reduced steric strain .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (NMR, IR)
1-Adamantyl phenyl-H-phosphinate 145–147 DCM, THF δP (31P NMR): 18.5 ppm; ν(P=O): 1250 cm⁻¹
1-Adamantylphosphaacetylene 78–80 Toluene, Hexane ν(C≡P): 2150 cm⁻¹; δC (13C NMR): 95 ppm
1-Adamantyl thiophosphonate 120–122 Chloroform δP (31P NMR): 55.2 ppm; ν(P=S): 750 cm⁻¹

Q & A

Q. What are the recommended methodologies for synthesizing 1-(1-adamantylphosphonoyl)adamantane, and how can structural purity be ensured?

Synthesis typically involves coupling adamantane derivatives with phosphonoyl groups under controlled conditions. Key steps include:

  • Phosphorylation : Reacting 1-bromoadamantane (CAS 10922-3) with phosphorus-containing reagents under anhydrous conditions .
  • Purification : Use column chromatography or recrystallization to isolate the product.
  • Structural Verification : Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 120 K) to resolve hydrogen bonding networks and confirm stereochemistry .
  • Purity Assessment : Combine NMR (¹H/³¹P) and high-resolution mass spectrometry (HRMS) to validate molecular integrity .

Q. How do the solubility properties of this compound influence its application in non-polar systems?

The adamantane cage enhances lipid solubility, making it suitable for membrane-based studies. Methodological considerations include:

  • Solubility Testing : Measure partition coefficients (log P) in octanol/water systems.
  • Crystallographic Analysis : XRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the compound in hydrophobic environments .
  • Co-solvent Strategies : Use cyclodextrins or surfactants to improve solubility in polar media .

Q. What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • X-ray Crystallography : Resolves bond angles (e.g., C–C–C angles: 107.2–111.4°) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) .
  • NMR Spectroscopy : ¹H NMR identifies adamantane proton environments, while ³¹P NMR confirms phosphonoyl group integration .
  • FT-IR : Detects functional groups like P=O (stretching ~1250 cm⁻¹) and C–P bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental

  • Reaction Path Search : Use software like GRRM or Gaussian to simulate intermediate states and transition barriers .
  • Condition Optimization : Machine learning algorithms analyze variables (e.g., temperature, solvent polarity) to predict optimal yields .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?

Apply systematic troubleshooting:

  • Factorial Design : Test variables (e.g., reagent stoichiometry, reaction time) to identify critical factors .
  • Byproduct Analysis : Use LC-MS or GC-MS to trace impurities; revise purification protocols (e.g., gradient elution in HPLC) .
  • Mechanistic Re-evaluation : Isotopic labeling (e.g., ¹⁸O in phosphonoyl groups) clarifies reaction pathways .

Q. How do intermolecular forces in this compound affect its stability in drug delivery systems?

Investigate non-covalent interactions:

  • Hydrogen Bonding : XRD data show O–H⋯N bonds (distance ~3.76 Å) stabilize crystal lattices .
  • Supramolecular Assembly : Study host-guest complexes with cyclodextrins using isothermal titration calorimetry (ITC) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures and phase transitions .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Analogs

ParameterValueReference
Space GroupP2₁/c
Bond Angles (C–C–C)107.2–111.4°
Hydrogen Bond Distance3.7610 Å (O–H⋯N)
R Factor0.094

Table 2: Recommended Computational Tools for Reaction Optimization

ToolApplicationReference
GRRMReaction path search
GaussianDFT simulations
Machine Learning (ML)Predictive yield analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-adamantylphosphonoyl)adamantane
Reactant of Route 2
1-(1-adamantylphosphonoyl)adamantane

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